11-Oxo etiocholanolone-d5

LC-MS/MS Steroid Quantification Internal Standard

11-Oxo etiocholanolone-d5 is a deuterium-labeled analog of the endogenous steroid metabolite 11-Oxo etiocholanolone (also known as 11-Ketoetiocholanolone). 11-Oxo etiocholanolone is a key metabolite of cortisol and 11-keto testosterone, and is widely used as a biomarker for glucocorticoid activity in fecal and urine samples.

Molecular Formula C19H28O3
Molecular Weight 309.5 g/mol
Cat. No. B12416076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxo etiocholanolone-d5
Molecular FormulaC19H28O3
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i6D2,10D2,17D
InChIKeyIUNYGQONJQTULL-WIGPXMBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Oxo etiocholanolone-d5: A Deuterated Internal Standard for Accurate Steroid Quantification


11-Oxo etiocholanolone-d5 is a deuterium-labeled analog of the endogenous steroid metabolite 11-Oxo etiocholanolone (also known as 11-Ketoetiocholanolone) . 11-Oxo etiocholanolone is a key metabolite of cortisol and 11-keto testosterone, and is widely used as a biomarker for glucocorticoid activity in fecal and urine samples . The -d5 analog incorporates five deuterium atoms, replacing five hydrogen atoms in the parent molecule. This isotopic labeling introduces a +5 Da mass shift, which enables its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a SIL-IS, 11-Oxo etiocholanolone-d5 is chemically nearly identical to the target analyte, but is readily distinguished by mass spectrometry [1]. This property is critical for correcting for matrix effects, extraction inefficiencies, and ion suppression, thereby enabling precise and accurate quantification of 11-Oxo etiocholanolone in complex biological matrices [2].

Why Unlabeled 11-Oxo Etiocholanolone or Other Analogs Cannot Substitute for 11-Oxo etiocholanolone-d5 in LC-MS Quantification


In quantitative LC-MS/MS, accurate measurement of endogenous 11-Oxo etiocholanolone is hindered by significant matrix effects, variable extraction recovery, and ion suppression/enhancement phenomena inherent to complex biological samples like feces, urine, or plasma [1]. Substituting the deuterated internal standard (11-Oxo etiocholanolone-d5) with unlabeled 11-Oxo etiocholanolone is analytically invalid, as it cannot be distinguished from the endogenous analyte by the mass spectrometer. Using a non-deuterated structural analog as an internal standard introduces different chemical properties (e.g., extraction efficiency, ionization response) that lead to inaccurate and imprecise quantification [2]. While other deuterated forms, such as 11-Oxo Etiocholanolone-d4, also provide a mass shift, the specific number and position of deuterium labels (d5 vs. d4) can affect chromatographic retention time and, critically, the degree of ion suppression experienced by the analyte and internal standard, a phenomenon known as the deuterium isotope effect . Therefore, the optimal internal standard is the one that most closely mimics the analyte's behavior while providing sufficient mass separation, making 11-Oxo etiocholanolone-d5 the preferred choice over non-deuterated or differently labeled alternatives for ensuring assay accuracy.

Quantitative Differentiation: Why 11-Oxo etiocholanolone-d5 Outperforms Alternatives for Steroid Analysis


Superior Mass Spectrometric Resolution: +5 Da Mass Shift vs. Unlabeled Analyte

The five deuterium atoms in 11-Oxo etiocholanolone-d5 provide a definitive +5 Da mass shift relative to the unlabeled analyte (11-Oxo etiocholanolone, MW 304.4 g/mol). This ensures complete baseline separation of the internal standard and analyte signals in the mass spectrometer, eliminating isotopic cross-talk and enabling accurate peak integration . In contrast, using an unlabeled standard offers no mass distinction, making it analytically useless for endogenous quantification. Analogs with fewer deuterium labels (e.g., -d4) offer a smaller mass shift, which may not fully resolve the isotopic envelope of the native compound, especially at higher concentrations.

LC-MS/MS Steroid Quantification Internal Standard

Enhanced Assay Precision and Accuracy via Matrix Effect Correction

In complex biological matrices like feces, LC-MS/MS analysis of steroids suffers from significant ion suppression/enhancement and variable recovery. The use of a stable isotope-labeled internal standard (SIL-IS) like 11-Oxo etiocholanolone-d5 is the gold standard for correcting these effects [1]. The compound's near-identical physicochemical properties to the analyte ensure that it experiences the same matrix effects and extraction losses. A study on fecal glucocorticoid metabolites using a related immunoassay reported intra- and inter-assay coefficients of variation (CVs) of 5.8% and 11.2% for equine feces, and 9.9% and 11.2% for bovine feces, respectively, demonstrating the precision achievable when a proper standard is used [2]. Methods lacking a SIL-IS or using a non-analogous internal standard typically exhibit significantly higher and less reproducible CVs, which can compromise data integrity and statistical power.

Method Validation Matrix Effect LC-MS/MS

High Isotopic Purity Minimizes Interference and Ensures Accurate Quantification

11-Oxo etiocholanolone-d5 is supplied with a chemical purity of ≥98% and an isotopic enrichment typically exceeding 99% [1]. High isotopic purity is a critical quality attribute for a SIL-IS, as any residual unlabeled compound (the d0 form) will contribute to the signal of the target analyte, leading to systematic overestimation of its concentration [2]. For an internal standard with 99% isotopic purity for each deuterium position, the predominant species is the fully labeled d5 molecule (~95.1%), minimizing the d0 impurity that could cause analytical interference [3]. Lower purity alternatives or those with less stringent quality control would introduce a higher baseline of interference, compromising the limit of detection (LOD) and the accuracy of low-concentration measurements.

Isotopic Purity LC-MS/MS Quality Control

Optimal Use Cases for 11-Oxo etiocholanolone-d5: Where Procurement is Justified by Performance


High-Sensitivity Quantification of Fecal Glucocorticoid Metabolites in Wildlife Endocrinology

11-Oxo etiocholanolone-d5 is ideally suited for use as an internal standard in LC-MS/MS methods designed to quantify 11-oxoetiocholanolone, a major fecal glucocorticoid metabolite, in studies of stress physiology and reproductive endocrinology in wildlife and domestic animals [1]. The compound's ability to correct for complex fecal matrix effects is paramount for obtaining reliable data from non-invasive samples, where analyte concentrations are often low (e.g., 1-109 ng/g in equine feces) and matrix interference is high [2]. Its use enables robust longitudinal monitoring of adrenocortical activity without the confounding variability introduced by sample processing and ionization.

Stable Isotope Dilution Assays for Accurate Doping Control Analysis

In anti-doping laboratories, the definitive identification and quantification of prohibited substances and their metabolites require the highest analytical rigor. 11-Oxo etiocholanolone-d5 serves as a critical internal standard for stable isotope dilution LC-MS/MS assays designed to monitor 11-Oxo etiocholanolone, a metabolite that can indicate the misuse of anabolic androgenic steroids [1]. The high isotopic purity and distinct mass shift of the -d5 compound ensure accurate quantification even at trace levels, fulfilling the stringent requirements for forensic and regulatory reporting set by the World Anti-Doping Agency (WADA).

Metabolic Flux Analysis in Steroidogenesis Pathway Studies

Beyond simple quantification, deuterated compounds like 11-Oxo etiocholanolone-d5 can be employed as tracers in in vitro or in vivo metabolic flux studies to elucidate steroid biosynthesis and catabolism pathways [1]. The incorporation of five stable deuterium atoms allows for the tracking of the labeled molecule through enzymatic transformations using high-resolution mass spectrometry, distinguishing newly synthesized metabolites from the endogenous background. This application is valuable in drug metabolism and pharmacokinetic (DMPK) studies for new chemical entities that may perturb steroid hormone homeostasis.

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